N-cyclopentyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide
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Overview
Description
N-cyclopentyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide typically involves the reaction of cyclopentylamine with 5-propyl-1,3,4-thiadiazole-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring or the amide groups are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
N-cyclopentyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide can be compared with other similar compounds, such as:
- N-cyclopentyl-N’-(5-methyl-1,3,4-thiadiazol-2-yl)butanediamide
- N-cyclopentyl-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)butanediamide
- N-cyclopentyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)butanediamide
These compounds share a similar core structure but differ in the substituents on the thiadiazole ring. The unique substituents can influence the compound’s biological activity, solubility, and other properties, making each compound distinct in its applications and effects.
Properties
CAS No. |
713130-41-7 |
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Molecular Formula |
C14H22N4O2S |
Molecular Weight |
310.42 g/mol |
IUPAC Name |
N-cyclopentyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide |
InChI |
InChI=1S/C14H22N4O2S/c1-2-5-13-17-18-14(21-13)16-12(20)9-8-11(19)15-10-6-3-4-7-10/h10H,2-9H2,1H3,(H,15,19)(H,16,18,20) |
InChI Key |
UBXZRZQSSLLBSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CCC(=O)NC2CCCC2 |
solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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